(2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride
Description
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Properties
IUPAC Name |
N,2,2-trimethylhex-5-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-5-6-7-9(2,3)8-10-4;/h5,10H,1,6-8H2,2-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQGQOIXYKEJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride, also known as N,N-dimethylhex-5-en-2-amine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of (2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride is , with a molecular weight of approximately 143.23 g/mol. The compound features a dimethylamino group attached to a hexene moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 143.23 g/mol |
| Structure | Contains a double bond and amine group |
Anticancer Properties
Research indicates that (2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride may exhibit anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to this amine have shown cytotoxic effects against tumor cells by disrupting tubulin polymerization, which is essential for cell division .
The mechanism through which (2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride exerts its biological effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase .
- Antioxidant Activity : The compound may also possess antioxidant properties that could contribute to its anticancer effects by reducing oxidative stress in cells .
Antimicrobial Activity
Preliminary investigations suggest that (2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride may have antimicrobial properties . It has been evaluated for its effectiveness against various bacterial strains and has shown promising results in inhibiting microbial growth.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Cytotoxicity against cancer cell lines |
| Mechanism | Inhibition of tubulin polymerization |
| Antioxidant | Potential to reduce oxidative stress |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of related compounds on human tumor cell lines. The results indicated that certain analogs exhibited significant cytotoxicity with IC50 values in the low micromolar range. The study emphasized the structural features that enhance activity against specific cancer types .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, (2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride was tested against several pathogens. Results showed that it effectively inhibited the growth of Gram-positive bacteria, suggesting potential use as an antimicrobial agent in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
